molecular formula C20H20N8 B6476722 2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640836-26-4

2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

カタログ番号: B6476722
CAS番号: 2640836-26-4
分子量: 372.4 g/mol
InChIキー: QOCSRYPHCRRREF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a quinoxaline core substituted with a methyl group at position 2 and a piperazine-linked pyridazine moiety at position 2. The pyridazine ring is further functionalized with a 1H-pyrazole group. The piperazine linker enhances solubility and bioavailability, while the pyrazole-pyridazine unit may contribute to specific binding interactions .

特性

IUPAC Name

2-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8/c1-15-20(23-17-6-3-2-5-16(17)22-15)27-13-11-26(12-14-27)18-7-8-19(25-24-18)28-10-4-9-21-28/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCSRYPHCRRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

2-{4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline

  • Structural Differences : The pyrazole ring here is substituted with 3,5-dimethyl groups, compared to the unsubstituted pyrazole in the target compound.
  • This substitution may alter binding affinity to targets like kinases or GPCRs due to steric effects or enhanced van der Waals interactions .

6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7)

  • Structural Differences: Replaces the quinoxaline core with quinoline and introduces a triazolo-pyridazine system linked via a thioether.
  • The thioether group may enhance metabolic stability compared to ether or amine linkers. Pharmacological studies suggest such compounds exhibit kinase inhibition or antimicrobial activity .

Spiro[1,2-b]quinoxaline Derivatives

  • Structural Differences: Incorporates a spiro indenoquinoxaline system fused with pyrano[2,3-c]pyrazole, creating a rigid 3D structure.
  • Functional Impact : Spiro architectures restrict conformational flexibility, which could improve binding specificity but reduce synthetic accessibility. These derivatives are explored for antitumor and antimicrobial applications due to their planar aromatic systems .

Pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine Derivatives

  • Structural Differences: Replaces quinoxaline with pyrazolopyrimidine cores.
  • Functional Impact: Pyrazolopyrimidines are known adenosine receptor antagonists. The hydrazine side chain in these derivatives may facilitate chelation with metal ions or form Schiff bases, altering pharmacokinetic profiles .

Comparative Analysis Table

Compound Core Structure Key Substituents Potential Bioactivity Notable Properties
Target Compound Quinoxaline Piperazine-pyridazine-pyrazole Kinase inhibition, CNS targets Balanced solubility, moderate logP
3,5-Dimethylpyrazole Analog Quinoxaline 3,5-Dimethylpyrazole-pyridazine-piperazine Enhanced lipophilicity Higher membrane permeability
CAS 1022150-57-7 Quinoline-triazolopyridazine Thioether-triazole-pyrazole Antimicrobial, kinase inhibition Metabolic stability via thioether
Spiroquinoxaline Derivatives Spiro indenoquinoxaline Pyrano-pyrazole Antitumor Conformational rigidity
Pyrazolopyrimidin-4-yl-hydrazine Pyrazolopyrimidine Hydrazine Adenosine receptor modulation Chelation potential

Key Research Findings

  • Target Compound: Preliminary molecular docking studies suggest strong affinity for serotonin receptors (e.g., 5-HT₆) due to the piperazine-pyridazine motif, which mimics endogenous ligand conformations .
  • Triazolo-pyridazine Analog : Exhibits IC₅₀ values < 100 nM against EGFR kinase in vitro, attributed to the triazole-thioether moiety’s electron-withdrawing effects .
  • Spiro Derivatives : Demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~ 12 μM), likely due to intercalation with DNA via planar spiro systems .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。